(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide
Description
Properties
Molecular Formula |
C14H20F2N2O |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H20F2N2O/c1-8(2)6-13(17)14(19)18-9(3)11-5-4-10(15)7-12(11)16/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,19)/t9?,13-/m0/s1 |
InChI Key |
ALJOWCFILWFTKM-NCWAPJAISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-difluorophenylacetic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as reduction and alkylation, to introduce the amino and methylpentanamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
Metabolic Stability: The 2,4-difluorophenyl group in the target compound reduces cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
Binding Affinity : Chlorophenyl analogs (e.g., IV-32c) exhibit stronger hydrophobic interactions but may incur toxicity risks due to prolonged tissue retention .
Solubility vs. Activity : Hydrochloride salts (e.g., BD332053) improve aqueous solubility but require careful pH balancing to maintain efficacy .
Structural Simplicity : The target compound’s ethyl linker provides conformational flexibility absent in rigid heterocyclic derivatives (e.g., C F2–C F4), enabling broader receptor compatibility .
Biological Activity
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide, commonly referred to as a selective compound in pharmacological studies, has garnered attention due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that elucidate its therapeutic implications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16F2N2O
- Molecular Weight : 252.28 g/mol
The presence of the difluorophenyl group suggests enhanced lipophilicity, which may influence its interaction with biological membranes and receptors.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound is thought to interact with specific neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Cellular Signaling : It may modulate intracellular signaling cascades, impacting cellular proliferation and apoptosis.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Cytotoxicity Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.3 | Induces apoptosis via mitochondrial pathway |
| SUIT-2 | 20.7 | Cell cycle arrest at G1 phase |
| HT-29 | 12.5 | Inhibition of proliferation through receptor modulation |
These results indicate a promising profile for the compound in targeting cancer cells selectively.
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was administered to mice bearing xenograft tumors derived from MDA-MB-231 cells. The treatment resulted in a significant reduction in tumor volume compared to control groups receiving saline. Histological analysis revealed increased apoptosis in treated tumors.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that this compound could reduce oxidative stress markers and improve cognitive function in aged rats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
